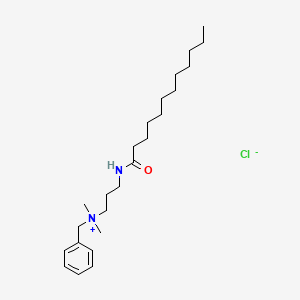

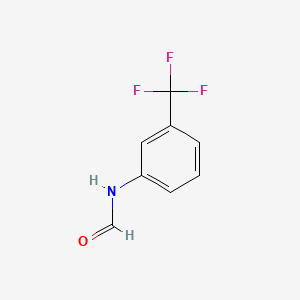

Ethylenediamine, 2-(chlorobenzyl)-

Descripción general

Descripción

Ethylenediamine derivatives, specifically those substituted with chlorobenzyl groups, have been the subject of various studies due to their interesting chemical properties and potential applications. These compounds, such as N,N'-bis(2-chlorobenzylidene)ethylenediamine, have been synthesized and characterized in different forms, including their complexes with metals like cobalt and copper. The research has explored their structure, catalytic, and biological activities, revealing their affinity to receptors, antimicrobial properties, and potential in catalysis .

Synthesis Analysis

The synthesis of these ethylenediamine derivatives involves various chemical reactions. For instance, diastereomeric N,N'-dialkylbis(dichlorophenyl)ethylenediamines and their corresponding imidazolidines have been synthesized, with the 2,6-dichloro-substituted compounds showing affinity to the estradiol receptor . Another study reported the preparation of a cobalt(III) complex with ethylenediamine and Boc-L-valine, which involved the reaction of trans [Co(en)2OHCl]+ with an active ester form of Boc-L-valine . Additionally, bimetallic selenocyanate Lewis acid derivatives of N,N'-bis(2-chlorobenzylidene)ethylenediamine have been synthesized and characterized, showing catalytic activity for hydrolysis reactions and antibacterial properties .

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques, including X-ray crystallography. For example, the crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine has been determined, showing a center of symmetry and weak intermolecular hydrogen bonds in the crystal packing . The structure of a cobalt(III) complex with ethylenediamine and dipropylenetriamine ligands has been solved, revealing an octahedral configuration around the cobalt atom .

Chemical Reactions Analysis

The chemical reactivity of these ethylenediamine derivatives has been investigated in various contexts. The solvolytic aquation and hydrolysis reactions of chlorobenzylaminebis(ethylenediamine)cobalt(III) salts have been studied, providing insights into the influence of resonance, steric, and inductive effects on reaction rates . Moreover, ethylenediamine itself has been found to be an effective catalyst for the one-pot synthesis of arylnitroalkenes via the Henry reaction and dehydration .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives are closely related to their molecular structure. The complexes formed with metals exhibit specific coordination geometries, bond lengths, and angles that influence their physical properties, such as solubility and density, as well as their chemical reactivity and biological activity. For instance, the cobalt(III) complex with ethylenediamine and Boc-L-valine has a distorted octahedral coordination and an extensive hydrogen bonding network . The bimetallic selenocyanate complexes have been characterized by their magnetic moment, FTIR, NMR spectroscopy, and electronic spectroscopy, which correlate with their catalytic and antibacterial activities .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The study by Habibi et al. (2007) detailed the crystal structure of N,N′-bis(2-chlorobenzylidene)ethylenediamine, highlighting its symmetrical structure and the intermolecular hydrogen bonds forming the crystal packing. This research provides foundational knowledge for understanding the molecular configurations and interactions of related compounds, essential for applications in material science and engineering (Habibi, Montazerozohori, Barati, Harrington, Clegg, & Choi, 2007).

Molecular Self-Assembly

Fujita et al. (2005) explored the use of a Pd(II)-cornered square complex, utilizing ethylenediamine as a building block for creating discrete molecular architectures. Their work over 15 years demonstrates the compound's versatility in designing two- and three-dimensional structures, potentially useful in nanotechnology and molecular engineering (Fujita, Tominaga, Hori, & Therrien, 2005).

Catalytic and Biological Activities

Shukla et al. (2008) synthesized complexes of MM′(SeCN)4 with N,N′-bis(2-chlorobenzylidene)ethylenediamine, exploring their catalytic activities and antibacterial effects. This study underscores the potential of such complexes in catalysis and as antibacterial agents, reflecting the compound's broad applicability in chemical synthesis and biotechnology (Shukla, Gaur, Mathews, Khan, & Srivastava, 2008).

Luminescence Sensors

Li, Yang, and Li (2016) developed a luminescence sensor based on terbium complexes entrapped in zeolite for detecting ethylenediamine vapor. This innovative approach highlights the potential for developing new materials for chemical sensing, particularly in industrial applications where ethylenediamine detection is critical (Li, Yang, & Li, 2016).

Catalysis in Synthesis

Yang et al. (2012) found ethylenediamine to be an effective catalyst for the one-pot synthesis of arylnitroalkenes, showcasing its efficiency in organic synthesis processes. This highlights ethylenediamine's role in facilitating chemical reactions, offering pathways to synthesize complex organic compounds with high yields (Yang, Dong, Lu, Zhang, Ding, & Shi, 2012).

Safety And Hazards

Ethylenediamine, the parent compound, is known to be a contact sensitizer capable of producing local and generalized reactions. It is harmful if swallowed or inhaled, toxic in contact with skin, and may cause severe skin burns and eye damage . The specific safety and hazard information for Ethylenediamine, 2-(chlorobenzyl)- is not detailed in the sources retrieved.

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[(2-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGFJEQTHKHUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211469 | |

| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylenediamine, 2-(chlorobenzyl)- | |

CAS RN |

6241-46-9 | |

| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006241469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine, 2-(chlorobenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-](/img/structure/B1294606.png)